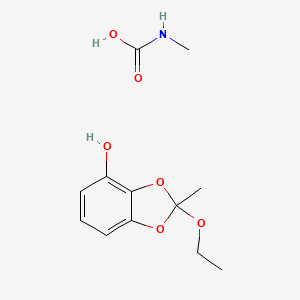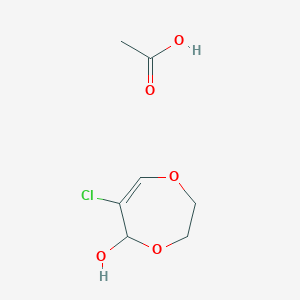
Manganese--thorium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thorium (2/1) typically involves high-temperature methods due to the refractory nature of thorium. One common approach is the direct combination of manganese and thorium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying of the metals.
Industrial Production Methods
Industrial production of manganese–thorium (2/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The metals are melted together in a crucible under an inert atmosphere, and the resulting alloy is cast into ingots for further processing.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both manganese and thorium, each contributing to the overall chemical behavior.
Common Reagents and Conditions
Oxidation: Manganese–thorium (2/1) can be oxidized in the presence of oxygen or other oxidizing agents. For example, exposure to air at elevated temperatures can lead to the formation of manganese oxides and thorium dioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur when manganese–thorium (2/1) is exposed to halogens or other reactive non-metals, leading to the formation of halides or other compounds.
Major Products Formed
The major products formed from these reactions include manganese oxides, thorium dioxide, and various halides depending on the specific reagents used.
Applications De Recherche Scientifique
Manganese–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its catalytic properties and potential use in chemical reactions.
Biology: Research into the biological effects of manganese and thorium compounds includes their impact on cellular processes and potential toxicity.
Medicine: Investigations into the use of manganese–thorium (2/1) in medical imaging and radiotherapy are ongoing.
Industry: The compound’s high-temperature stability and resistance to corrosion make it a candidate for use in advanced materials and coatings.
Mécanisme D'action
The mechanism by which manganese–thorium (2/1) exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: Key pathways include oxidative stress response, metal ion transport, and signal transduction. Manganese ions can influence neurotransmitter activity, while thorium’s radioactive properties may affect cellular DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese–thorium (1/2): Another intermetallic compound with a different stoichiometric ratio, exhibiting distinct physical and chemical properties.
Manganese–uranium (2/1): Similar in structure but with uranium replacing thorium, leading to different reactivity and applications.
Thorium–magnesium (2/1): An intermetallic compound with magnesium, showing unique properties compared to manganese–thorium (2/1).
Uniqueness
Manganese–thorium (2/1) is unique due to its specific combination of manganese and thorium, resulting in a compound with high-temperature stability, resistance to oxidation, and potential applications in various fields. Its distinct stoichiometry and the presence of thorium, a radioactive element, further differentiate it from other intermetallic compounds.
Propriétés
Numéro CAS |
60874-51-3 |
|---|---|
Formule moléculaire |
Mn2Th |
Poids moléculaire |
341.914 g/mol |
Nom IUPAC |
manganese;thorium |
InChI |
InChI=1S/2Mn.Th |
Clé InChI |
YMERXVOFBNGEQK-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)


